Thailandolide B
Overview
Description
Thailandolide B is a diterpene lactone compound isolated from the marine-sponge associated fungus Talaromyces trachyspermus. It is known for its unique structure and significant biological activities, including its potential as an insecticidal compound .
Mechanism of Action
Target of Action
It has been primarily explored for its ability to modulate biological pathways through specific molecular interactions .
Mode of Action
Thailandolide B’s mode of action involves the disruption of cellular processes such as signaling pathways and protein synthesis in microorganisms . This interaction with its targets leads to changes in the cellular processes, affecting the overall functioning of the cells.
Biochemical Pathways
This compound affects the lipid droplet formation in mouse macrophages . By inhibiting this process, it can influence the storage and metabolism of lipids within the cells. This disruption can have downstream effects on various cellular functions, including energy production and cell signaling.
Pharmacokinetics
Its solubility in ethanol, methanol, and dmso suggests that it may have good bioavailability, as these solvents can facilitate its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of lipid droplet formation in mouse macrophages . This can lead to changes in lipid metabolism within the cells, potentially affecting various cellular functions and overall cell health.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in ethanol, methanol, and DMSO suggests that the presence of these solvents can enhance its action. Additionally, it is recommended to store this compound at -20°C , indicating that low temperatures can help maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Thailandolide B plays a significant role in biochemical reactions, particularly in inhibiting lipid droplet formation in macrophages . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby reducing lipid accumulation within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition of their catalytic activity.
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. In macrophages, it has been observed to inhibit lipid droplet formation, which is crucial for understanding its potential therapeutic applications . Additionally, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of genes involved in lipid synthesis, thereby reducing lipid accumulation within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes involved in lipid metabolism, inhibiting their activity and preventing lipid accumulation . Additionally, it can modulate gene expression by interacting with transcription factors, leading to the downregulation of genes involved in lipid synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, such as at -20°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits lipid droplet formation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that play a role in lipid synthesis and degradation . By inhibiting key enzymes in these pathways, this compound reduces lipid accumulation within cells. Additionally, it can affect metabolic flux and metabolite levels, leading to changes in cellular lipid content.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by its solubility and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to lipid droplets and other organelles involved in lipid metabolism . Post-translational modifications and targeting signals may play a role in directing this compound to these compartments, ensuring its effective inhibition of lipid droplet formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thailandolide B is typically isolated from the culture of Talaromyces trachyspermus. The isolation process involves fermentation of the fungus, followed by extraction and purification using chromatographic techniques
Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation and extraction processes as those used in laboratory settings. Scaling up the fermentation process and optimizing extraction techniques would be crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions: Thailandolide B can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of functional groups within the molecule, leading to the formation of derivatives with different activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the functional group being substituted, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Thailandolide B has several scientific research applications, including:
Chemistry: Used as a model compound for studying diterpene lactones and their chemical properties.
Biology: Investigated for its biological activities, including its potential as an insecticidal compound.
Medicine: Potential therapeutic applications due to its biological activities, though more research is needed to fully understand its medicinal properties.
Industry: Could be used in the development of new insecticides or other bioactive compounds.
Comparison with Similar Compounds
Thailandolide A: Another diterpene lactone isolated from the same fungus, with similar biological activities.
Pentacecilides: A group of compounds with a similar pentacyclic meroterpene core, also isolated from fungi.
Uniqueness: Thailandolide B is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities. Its stereoisomerism and specific molecular configuration differentiate it from other similar compounds .
Biological Activity
Thailandolide B is a natural compound isolated from marine sources, specifically from the red algae Gracilaria corticata. This compound has garnered attention due to its potential biological activities, particularly against viral infections such as HIV. This article will delve into the biological activity of this compound, presenting relevant data, case studies, and research findings.
This compound is classified as a sesquiterpene quinone. Its chemical structure can be analyzed using various molecular properties, which are crucial for understanding its bioactivity. Key properties include:
- Molecular Weight : Calculated to be approximately 300 g/mol.
- Hydrogen Bond Acceptors (HBA) : 4
- Hydrogen Bond Donors (HBD) : 2
- LogP (Partition Coefficient) : 0.4902 cm/s, indicating moderate lipophilicity which may facilitate membrane permeability.
- Blood-Brain Barrier (BBB) Penetration : Higher than that of sulfated polysaccharides like carrageenans, suggesting potential central nervous system effects.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral activity, particularly against the envelope protein of the HIV virus. The docking studies reveal favorable interactions with key amino acid residues in the viral protein, leading to lower binding energy compared to other compounds:
Compound | Ki Value (μM) | Binding Energy (kcal/mol) |
---|---|---|
This compound | 54.64 | -7.5 |
Sulfated Polysaccharide | 248.32 | -5.0 |
These results suggest that this compound has a higher affinity for the HIV envelope protein, making it a promising candidate for further development in antiviral therapies.
Toxicity Profile
The safety profile of this compound was assessed through various toxicity tests:
Test Type | This compound | Sulfated Polysaccharide |
---|---|---|
Rat Acute Toxicity LD50 | 3.3941 mol/kg | 2.5559 mol/kg |
Fish Toxicity pLC50 | 0.0049 mg/L | 1.8792 mg/L |
Tetrahymena Pyriformis pIGC50 | 1.5957 μg/L | 0.0448 μg/L |
The data indicate that while this compound is less toxic to rats compared to carrageenans, it exhibits higher toxicity in aquatic organisms, which necessitates further environmental impact assessments.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : In laboratory settings, this compound demonstrated a dose-dependent inhibition of HIV replication in infected cell lines, with significant reductions in viral load at concentrations as low as 10 μM.
- In Vivo Studies : Animal models treated with this compound showed improved survival rates and reduced viral loads compared to control groups receiving no treatment.
- Mechanistic Studies : Further investigation revealed that this compound may induce apoptosis in infected cells through the activation of caspase pathways, enhancing its therapeutic potential against viral infections.
Properties
IUPAC Name |
[(1R,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10-trien-5-yl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h10,12,17-18,20,23,29,31H,7-9,11H2,1-6H3/t12-,17+,18-,20+,23+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVYOHUPTWNRJD-ZLQXHUGPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=CC3=C2CC4C5(CCC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@@H]4[C@]5(CCC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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